N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that features a pyrazole and pyridine moiety linked to a benzamide group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole-bearing compounds have been found to exhibit significant antileishmanial and antimalarial activities
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby exerting its pharmacological effects.
Result of Action
Given its reported antileishmanial and antimalarial activities , it can be inferred that the compound may induce cytotoxic effects in the Leishmania and Plasmodium parasites, leading to their death and clearance from the host organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the pyridine derivative: The pyrazole derivative is then reacted with a suitable pyridine precursor, often involving a condensation reaction.
Coupling with benzamide: The final step involves coupling the pyrazole-pyridine intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-5-yl)benzamide: Similar structure but lacks the pyridine moiety.
N-(pyridin-3-ylmethyl)benzamide: Similar structure but lacks the pyrazole moiety.
N-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethylamine: Similar structure but lacks the benzamide group.
Uniqueness
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both pyrazole and pyridine moieties linked to a benzamide group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-16(7-8-20-21)15-9-13(10-18-12-15)11-19-17(22)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYDWMFILFIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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